molecular formula C16H22Si2 B1329859 1,3-Bis((trimethylsilyl)ethynyl)benzene CAS No. 38170-80-8

1,3-Bis((trimethylsilyl)ethynyl)benzene

Cat. No. B1329859
CAS RN: 38170-80-8
M. Wt: 270.52 g/mol
InChI Key: ASZOZZMGMNVKDV-UHFFFAOYSA-N
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Description

1,3-Bis((trimethylsilyl)ethynyl)benzene is a chemical compound with the molecular formula C16H22Si2 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by (trimethylsilyl)ethynyl groups .


Molecular Structure Analysis

The molecular structure of 1,3-Bis((trimethylsilyl)ethynyl)benzene consists of a benzene ring with (trimethylsilyl)ethynyl groups attached at the 1 and 3 positions . The molecule has a molecular weight of 270.517 Da .


Physical And Chemical Properties Analysis

1,3-Bis((trimethylsilyl)ethynyl)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 304.9±38.0 °C at 760 mmHg, and a flash point of 120.9±19.8 °C . It has a molar refractivity of 86.6±0.4 cm3, and a molar volume of 291.5±5.0 cm3 .

Scientific Research Applications

1. Polymer Synthesis

1,3-Bis((trimethylsilyl)ethynyl)benzene is utilized in the synthesis of polymers. For instance, dihydridocarbonyltris(triphenylphosphine)ruthenium-catalyzed copolymerization involving this compound yields linear polymers with regularly alternating arylene and 1,1-vinylene units. Such materials show promise in applications involving unsaturated, cross-conjugated materials (Londergan et al., 1998).

2. Organic Functional Materials

The compound is a key building block in creating organic functional materials. Research has shown its utility in the synthesis of novel substituted bis((trimethylsilyl)ethynyl)benzenes, highlighting its role in influencing the photophysical and electrochemical properties of materials (Glöcklhofer et al., 2014).

3. Photovoltaic Materials

This compound is involved in the production of photovoltaic materials. A study demonstrated the synthesis of novel 1,4-bis(alkynyl)benzene derivatives from trimethylsilyl-substituted alkynes, which exhibit potential as photovoltaic materials due to their desirable optical properties (Zhang et al., 2020).

4. Molecular Electronics

Its derivatives are used in molecular electronics. For example, 2,5-diethoxy-1,4-bis((trimethylsilyl)ethynyl)benzene, a derivative, is employed in the preparation of oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling, which are important in the development of molecular electronics (Figueira et al., 2008).

Safety And Hazards

Safety data for 1,3-Bis((trimethylsilyl)ethynyl)benzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

properties

IUPAC Name

trimethyl-[2-[3-(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,3)12-10-15-8-7-9-16(14-15)11-13-18(4,5)6/h7-9,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOZZMGMNVKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191557
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis((trimethylsilyl)ethynyl)benzene

CAS RN

38170-80-8
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038170808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis((trimethylsilyl)ethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Sanji, J Kakinuma, T Iyoda - Macromolecules, 2016 - ACS Publications
The controlled synthesis of multiarmed alternating thienylene–tetrafluorophenylene copolymers by the polymerization of 2-pentafluorophenyl-5-trimethylsilylthiophene under transition-…
Number of citations: 2 pubs.acs.org
U Kumar, TX Neenan - Macromolecules, 1995 - ACS Publications
New aromatic thermally stable polymers prepared by the Diels—Alder polymerization between diacetylenes and bis (cyclopentadienones) are described. The diacetylenes used were 1, …
Number of citations: 81 pubs.acs.org
EW Kwock, T Baird Jr, TM Miller - Macromolecules, 1993 - ACS Publications
New polymers containing aromaticdiacetylenes designed to be more soluble and mechanically flexible and less thermally reactive while retaining the thermooxidative stability of earlier …
Number of citations: 46 pubs.acs.org
T Weyland, C Lapinte, G Frapper, MJ Calhorda… - …, 1997 - ACS Publications
Treatment of 1 equiv of the 1,3-bis(trimethylsilylethynyl)benzene with 2.3 equiv of [Fe(Cp*)(dppe)Cl] [1, Cp* = η 5 -C 5 Me 5 , dppe = η 2 -bis(diphenylphosphino)ethane], KF and KPF 6 …
Number of citations: 137 pubs.acs.org
M Ohkita, K Ando, T Suzuki, T Tsuji - The Journal of Organic …, 2000 - ACS Publications
A general synthetic approach to strained p-phenylene-based acetylenic macrocycles is described. A key feature in this approach is exploitation of Dewar benzene as an angular p-…
Number of citations: 73 pubs.acs.org
ICY Hou, A Narita, K Müllen - Macromolecular Chemistry and …, 2020 - Wiley Online Library
Polyphenylenes (PPs) are unique polymers showing high mechanical strength and chemical stability, and having potential applications, for example, in proton transfer and gas‐…
Number of citations: 7 onlinelibrary.wiley.com
J Rudlof, B Neumann, HG Stammler… - … für Naturforschung B, 2022 - degruyter.com
Based on the previously described bifunctional Lewis acid with a functional distance of the boron functions of 4.918(2) Å, the development of a further bifunctional, boron-containing …
Number of citations: 3 www.degruyter.com
XC Liu, QW Yin, ZC Hu, ZF Wang, F Huang… - Chinese Journal of …, 2019 - Springer
We present here a series of perylene diimide (PDI) based isomeric conjugated polymers for the application as efficient electron acceptors in all-polymer solar cells (all-PSCs). By …
Number of citations: 11 link.springer.com
JM Tour - Aviation Research Grant, 2006 - tc.faa.gov
The development of synthetic polymers/plastics in the twentieth century has created a giant and growing industry. Due to their low cost and ease of manufacturing, they have taken over …
Number of citations: 3 www.tc.faa.gov
M Ohkita, K Ando, K Yamamoto, T Suzuki… - Chemical …, 2000 - pubs.rsc.org
A novel Dewar benzene approach to the construction of oligophenylene macrocycles has been developed by introducing Dewar benzene 1 as a building block and applied to the …
Number of citations: 14 pubs.rsc.org

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